molecular formula C16H14N2O B8505782 9-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 61959-28-2

9-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No. B8505782
Key on ui cas rn: 61959-28-2
M. Wt: 250.29 g/mol
InChI Key: BVJFSNBZLYFGEH-UHFFFAOYSA-N
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Patent
US03994920

Procedure details

Reflux 45 g. of o-benzoylbenzoic acid and 120 ml. of ethylenediamine for 3 hours. Pour the mixture into ice water, allow to stand until the mixture is at room temperature and separate the product by filtration. Recrystallize from ethanol to obtain 9-phenyl-1,2,3,9b-tetrahydro-5H-imidazo-[2,1-a]isoindol-5-one, m.p. 155°-7° C. Elemental analysis confirms the empirical formula C16H14N2O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:18]([NH2:21])[CH2:19][NH2:20]>>[C:2]1([C:1]2[CH:16]=[CH:15][CH:14]=[C:10]3[C:9]=2[CH:17]2[NH:21][CH2:18][CH2:19][N:20]2[C:11]3=[O:13])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux 45 g
CUSTOM
Type
CUSTOM
Details
is at room temperature
CUSTOM
Type
CUSTOM
Details
separate the product
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallize from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC=C2C(N3C(C12)NCC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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